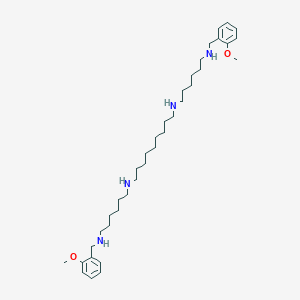
Pethoxamid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Pethoxamid involves several steps, including the preparation of intermediates and the final assembly of the molecule. A common approach in the synthesis of similar compounds involves asymmetric synthesis techniques for creating optically pure substances, crucial for the efficacy and safety of herbicidal compounds (Popkov & Elsinga, 2013).
Applications De Recherche Scientifique
Field
This application falls under the field of Environmental Science and Toxicology .
Application
Pethoxamid is used as an active substance in pesticides. The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of Pethoxamid .
Method
The EFSA evaluated the identity, physical/chemical properties, and analytical methods of Pethoxamid. They also assessed its mammalian toxicity, residues, environmental fate and behaviour, and ecotoxicology .
Results
The use of Pethoxamid at the European Union (EU) level resulted in sufficient herbicidal efficacy against the target weeds .
Use in Rice Cultivation
Field
This application falls under the field of Agronomy and Crop Science .
Application
Pethoxamid is used in early-season applications in rice cultivation. It’s particularly effective against weedy rice, one of the most problematic weeds in Arkansas rice production .
Method
The study involved the application of Pethoxamid and another herbicide, Acetochlor, in the early stages of rice growth .
Results
The study found that Pethoxamid was effective in controlling weedy rice, thereby improving the yield of the rice crop .
Use in Weed Control Programs
Field
This application falls under the field of Weed Science .
Application
Pethoxamid is used in weed control programs, particularly in drill-seeded rice. It’s effective against several common weed species in US rice production, such as barnyardgrass and red rice .
Method
Pethoxamid, a very-long-chain fatty acid–inhibiting herbicide, is applied to the soil to control grasses and small-seeded broadleaf weeds .
Results
The study found that Pethoxamid-containing weed control programs were effective in controlling several common weed species in US rice production .
Genotoxic and Cytotoxic Effects Study
Field
This application falls under the field of Genotoxicity and Cytotoxicity .
Application
Pethoxamid is studied for its genotoxic and cytotoxic effects on Allium cepa cells .
Method
The study involved assessing the root growth, mitotic index (MI), chromosomal aberrations (CAs), and DNA damage through root growth inhibition, A. cepa ana-telophase, and alkaline comet assays . Molecular docking was performed to evaluate the binding affinity of Pethoxamid on DNA and very-long-chain fatty acid (VLCFA) synthases .
Results
The study found that Pethoxamid binds selectively to GC-rich regions in the minor groove of the DNA structure and showed remarkable binding affinity against all synthases taking part in the sequential biosynthesis of VLCFAs . It concluded that the Pethoxamid-induced genotoxicity and cytotoxicity may be through multiple binding ability of this herbicide with DNA and VLCFA synthases .
Dissipation and Microbial Activity Study
Field
This application falls under the field of Soil Science .
Application
Pethoxamid is studied for its dissipation and microbial activity and structure in an agricultural soil .
Soil Enzymes and Regulatory Factors Study
Field
This application falls under the field of Soil Science .
Application
Pethoxamid is studied for its effects on soil enzymes and their regulatory factors in an agroecosystem .
Method
The study involved assessing the production and consumption of herbicides, types of regulatory determinants, and fate of herbicide-enzyme interaction .
Results
The study found that herbicides applied individually or in combinations influence soil enzymes differently . Although the response shows dose dependence, a number of edaphic and climatic factors also play a significant role in regulating herbicide-enzyme cause-and-effect relationships .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIKHNSBZVWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057928 | |
| Record name | Pethoxamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pethoxamid | |
CAS RN |
106700-29-2 | |
| Record name | Pethoxamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106700-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pethoxamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pethoxamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PETHOXAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















